molecular formula C15H14N2O4 B1308364 2,2-Bis(4-nitrophenyl)propane CAS No. 137107-40-5

2,2-Bis(4-nitrophenyl)propane

Cat. No. B1308364
Key on ui cas rn: 137107-40-5
M. Wt: 286.28 g/mol
InChI Key: BPEPYKMGVKQEGI-UHFFFAOYSA-N
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Patent
US06063892

Procedure details

A mixture of 294 g of 2,2-bis(4-nitrophenyl)propane (1.03 mol; prepared as in step c) was charged in an autoclave along with 2 liters of 1,4-dioxane and 25 g of 5% palladium on carbon. The autoclave was purged with nitrogen, then heated at 60° C. for six hours under 500 psi hydrogen pressure. The product mixture was filtered to remove the catalyst, then stripped of solvent by rotary evaporation at reduced pressure. The solid residue was triturated with a small amount of hexane, then collected and dried by suction filtration under a blanket of nitrogen to afford 224.0 g (0.99 mol, 96% of theory) of 4,4'-isopropylidenedianiline (bisaniline-A), m.p. 130-131.5° C.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)([CH3:12])[CH3:11])=[CH:6][CH:5]=1)([O-])=O>[Pd].O1CCOCC1>[C:10]([C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1)([C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
2 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The product mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
stripped of solvent by rotary evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with a small amount of hexane
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried by suction filtration under a blanket of nitrogen

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.99 mol
AMOUNT: MASS 224 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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